molecular formula C14H13ClFNO2 B1401295 Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride CAS No. 1373232-80-4

Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride

Cat. No.: B1401295
CAS No.: 1373232-80-4
M. Wt: 281.71 g/mol
InChI Key: JJKTXDIRTJNMDQ-UHFFFAOYSA-N
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Description

Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride is a biphenyl-derived small molecule characterized by a fluorine atom at the 4-position and an amino group at the 3'-position of the biphenyl scaffold. The hydrochloride salt enhances aqueous solubility, making it suitable for biological applications.

Properties

IUPAC Name

methyl 5-(3-aminophenyl)-2-fluorobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2.ClH/c1-18-14(17)12-8-10(5-6-13(12)15)9-3-2-4-11(16)7-9;/h2-8H,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKTXDIRTJNMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743970
Record name Methyl 3'-amino-4-fluoro[1,1'-biphenyl]-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-80-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-amino-4-fluoro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3'-amino-4-fluoro[1,1'-biphenyl]-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride, with the CAS number 1373232-80-4, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

  • Molecular Formula : C14H13ClFNO2
  • Molecular Weight : 281.71 g/mol
  • Purity : 95.0%
  • InChI Key : JJKTXDIRTJNMDQ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves several steps that typically include the introduction of amino and fluoro groups onto a biphenyl structure. The detailed synthetic pathway can vary depending on the specific methodology employed in laboratory settings.

Antimicrobial Activity

Research indicates that derivatives of similar biphenyl structures exhibit notable antimicrobial properties. A study evaluated various compounds against Gram-positive and Gram-negative bacteria as well as fungi. Although specific data for this compound is limited, related compounds have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL against various bacterial strains.
  • Antifungal activity against Candida albicans and Candida parapsilosis with MIC values around 100 µg/mL .

Antiviral Potential

While direct antiviral data for this specific compound is sparse, studies of structurally similar compounds suggest potential activity against viral replication. For instance, compounds exhibiting over 50% inhibition in yellow fever virus assays at concentrations of 50 µM were considered active . This suggests a possible avenue for further research into the antiviral properties of this compound.

Case Studies and Research Findings

Several studies have investigated related compounds with similar structures, providing insights into the biological activities that might be extrapolated to this compound:

StudyCompound TestedBiological ActivityFindings
Various biphenyl derivativesAntimicrobialActive against Gram-positive bacteria with MIC values between 50-200 µg/mL.
Flavivirus inhibitorsAntiviralCompounds showed >50% inhibition at 50 µM concentration.
HDAC inhibitorsAnti-proliferativeCompounds demonstrated significant anti-proliferative activity with IC50 values in nanomolar range.

Scientific Research Applications

The compound is classified as an irritant, necessitating appropriate safety measures during handling, including the use of personal protective equipment (PPE) and adherence to safety protocols .

Medicinal Chemistry

Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.

Case Study: Thrombopoietin Receptor Stimulation

Research indicates that derivatives of this compound can serve as thrombopoietin receptor stimulants. For instance, the synthesis of related compounds has shown promising results in enhancing platelet production, which is critical in treating thrombocytopenia .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its functional groups that facilitate various chemical reactions.

Synthetic Pathways

Recent studies have highlighted efficient synthetic routes involving this compound. For example, it can undergo Suzuki coupling reactions to form more complex biphenyl derivatives, which are valuable in developing pharmaceuticals and agrochemicals .

Materials Science

In materials science, this compound is explored for its potential use in creating advanced materials with specific electronic properties.

Application in Organic Electronics

Research has demonstrated that compounds with biphenyl structures can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can enhance the performance of these devices due to its favorable electronic characteristics .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The compound is compared to two key analogs based on evidence:

Methyl 4′-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate
  • Substituents : 4′-methyl, 5-nitrobenzoxadiazolyl, and 3-carboxylate.
  • Biological Activity : Demonstrated improved inhibition of c-Myc-Max dimerization (IC₅₀ = 1.2 µM) compared to earlier analogs, attributed to the nitrobenzoxadiazolyl group enhancing binding affinity .
Methyl 2,3,4,5-Tetrahydro-[1,1′-biphenyl]-3-carboxylate
  • Substituents : Partially saturated biphenyl ring (tetrahydro) and 3-carboxylate.
  • Synthesis : Produced via a one-pot Diels-Alder and cross-coupling reaction using Pd(II) catalysts .
  • Key Differences : Saturation reduces aromaticity, likely diminishing π-π stacking interactions critical for binding to planar targets. This could lower biological activity but improve metabolic stability.

Tabulated Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Solubility Synthesis Method
Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride ~299.5 3'-NH₂, 4-F, 3-COOCH₃, HCl Not reported (structural inference) High (HCl salt) Likely Suzuki coupling (inferred)
Methyl 4′-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate ~439.4 4′-CH₃, 5-nitrobenzoxadiazolyl, 3-COOCH₃ c-Myc-Max inhibition (IC₅₀ = 1.2 µM) Moderate Multi-step organic synthesis
Methyl 2,3,4,5-Tetrahydro-[1,1′-biphenyl]-3-carboxylate ~244.3 Tetrahydro biphenyl, 3-COOCH₃ Not reported Moderate One-pot Diels-Alder/cross-coupling

Key Research Findings

  • Electronic Effects: Fluorine in the target compound enhances metabolic stability and lipophilicity, while the amino group may facilitate hydrogen bonding with targets like kinases or transcription factors .
  • Synthetic Accessibility : The hydrogenated analog () benefits from a streamlined synthesis but sacrifices aromatic interactions critical for activity in fully aromatic analogs .
  • Activity Trade-offs : The nitrobenzoxadiazolyl group in ’s compound improves potency but complicates solubility, whereas the target compound’s hydrochloride salt addresses solubility limitations .

Q & A

Basic: What are the key synthetic strategies for preparing Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride?

Methodological Answer:
The synthesis typically involves sequential cross-coupling and functional group transformations. For example:

  • Step 1: Suzuki-Miyaura coupling to assemble the biphenyl core using a fluorinated aryl boronic acid and a methyl carboxylate-substituted aryl halide. Yields can exceed 80% under optimized Pd catalysis .
  • Step 2: Nitration or amination at the 3'-position, followed by reduction (e.g., using Raney Nickel/NaBH₄) to introduce the amino group .
  • Step 3: Hydrochloride salt formation via acid treatment (e.g., HCl in EtOH) .
    Critical Parameters: Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvent polarity, and reaction temperature influence regioselectivity and yield.

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC or GC/MS (e.g., retention time ~21.9 min under specific gradients) confirms purity .
  • Spectroscopy:
    • ¹H/¹³C NMR: Key signals include δ ~3.95 ppm (methyl ester), δ ~6.8–7.6 ppm (aromatic protons), and δ ~167 ppm (ester carbonyl) .
    • HRMS: Exact mass validation (e.g., [M+H]+ calculated vs. observed) ensures molecular formula accuracy .
  • Elemental Analysis: Cl⁻ content verification via titration or ion chromatography .

Advanced: How do electronic effects of the 4-fluoro and 3'-amino groups influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Fluorine: Activates the biphenyl core for nucleophilic aromatic substitution (e.g., amination) but may deactivate certain Pd-catalyzed couplings. Steric effects from the methyl ester must also be considered .
  • Amino Group: Acts as a directing group in C–H functionalization. For example, in Pd-mediated ortho-arylation, the NH₂ group enhances metal coordination, but competing protonation under acidic conditions may reduce efficacy .
    Data-Driven Insight: In analogous compounds, fluorine substitution reduces electron density at the 4-position (Hammett σₚ ≈ 0.06), while the amino group (σₚ ≈ -0.66) increases nucleophilicity at adjacent positions .

Advanced: What analytical methods resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?

Methodological Answer:

  • Mechanistic Probes: Isotopic labeling (e.g., ¹⁸O in ester groups) or trapping experiments (e.g., TEMPO for radical intermediates) identify pathways .
  • In Situ Monitoring: ReactIR or NMR kinetics track intermediate species (e.g., nitro intermediates during reduction) .
  • Computational Modeling: DFT studies predict regioselectivity in cross-coupling steps, reconciling discrepancies between experimental and theoretical yields .
    Case Study: In a related biphenyl synthesis, competing C–H activation at the 2- vs. 4-positions was resolved by adjusting ligand steric bulk (e.g., switching from PPh₃ to XPhos) .

Advanced: How can the hydrochloride salt form impact biological or catalytic studies?

Methodological Answer:

  • Solubility: The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may reduce organic-phase compatibility.
  • Counterion Effects: Cl⁻ can coordinate to metal catalysts (e.g., Pd or Ni), altering reaction rates or selectivity in organometallic studies .
  • Stability: Hygroscopicity of the hydrochloride form necessitates anhydrous storage (e.g., under N₂ with molecular sieves) to prevent decomposition .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

  • Hazard Classification: Based on structural analogs, it may cause skin/eye irritation (H315/H319) and acute toxicity (H303/H313/H333) .
  • Mitigation: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.
  • Waste Disposal: Neutralize with dilute NaOH before disposal in halogenated waste containers .

Advanced: What strategies optimize the scalability of the synthesis?

Methodological Answer:

  • Flow Chemistry: Continuous processing minimizes intermediate isolation steps and improves heat management for exothermic reactions (e.g., nitro reductions) .
  • Catalyst Recycling: Immobilized Pd catalysts (e.g., Pd on carbon or silica) reduce costs and heavy-metal waste .
  • Green Solvents: Replace DCM or THF with cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance sustainability .

Advanced: How do substituent positions (3'-amino vs. 4-fluoro) affect spectroscopic characterization?

Methodological Answer:

  • ¹⁹F NMR: The 4-fluoro group shows a distinct singlet at δ ~-110 ppm (referenced to CFCl₃), unaffected by the amino group .
  • NH₂ Group: In IR, N–H stretches appear at ~3350–3450 cm⁻¹. In ¹H NMR, NH₂ protons are broadened (δ ~5–6 ppm) unless deuterated .
  • NOESY: Correlates spatial proximity between the 3'-NH₂ and adjacent aromatic protons, confirming substitution patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride

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